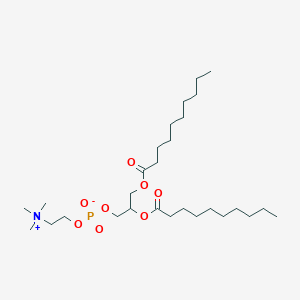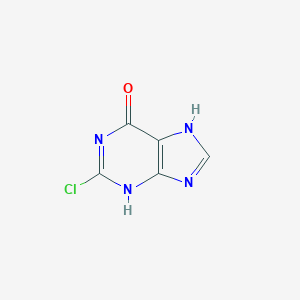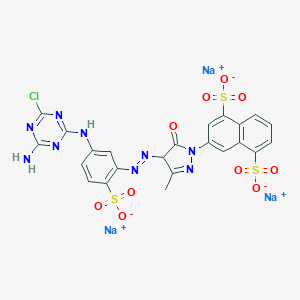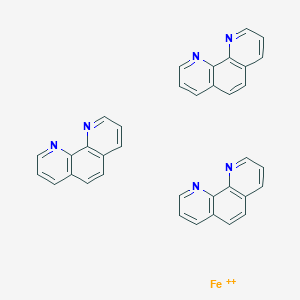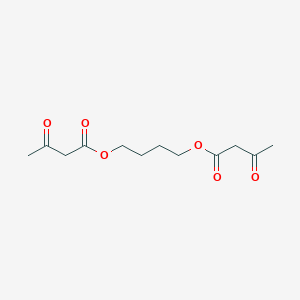
2-Chloro-4,6-dimethoxypyrimidine
カタログ番号 B081016
CAS番号:
13223-25-1
分子量: 174.58 g/mol
InChIキー: PBEKEFWBLFBSGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in various chemical reactions including nucleophilic substitution, carbonylation, nitration, Pechmann condensation reaction, Tisler triazolopyrimidine cyclization, and cross-coupling .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethoxypyrimidine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 174.58 g/mol .Chemical Reactions Analysis
2-Chloro-4,6-dimethoxypyrimidine is involved in a variety of chemical reactions. For instance, it is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethoxypyrimidine is a colorless crystal with a melting point of 100-105 °C . It is insoluble in water but soluble in methyl alcohol, diethyl ether, chloroform, toluene, N,N-dimethylformamide, and acetonitrile .科学的研究の応用
1. Synthesis of 2-anilinopyrimidines
- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their potential bioactivity .
- Methods of Application: The compound is reacted with differently substituted anilines under microwave conditions. The substituents significantly impact the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of 2-anilinopyrimidines compared to conventional heating. The synthesized 2-anilinopyrimidines are of potential bioactivity .
2. Anti-inflammatory Applications
- Summary of Application: Pyrimidines, including those derived from 2-Chloro-4,6-dimethoxypyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
3. Synthesis of Silyl and Stannyl Pyrimidines
- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of silyl and stannyl pyrimidines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Synthesis of Polycyclic Fused and Spiro-4-Aminopyridines
- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of polycyclic fused and spiro-4-aminopyridines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Pharmaceutical Applications
- Summary of Application: Pyrimidines, including those derived from 2-Chloro-4,6-dimethoxypyrimidine, have various pharmaceutical applications such as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Preparation of 2-Chloro-4,6-Dimethoxypyrimidine
- Summary of Application: A process for preparing 2-chloro-4,6-dimethoxypyrimidine .
- Methods of Application: The process includes salifying reaction in composite solvent to obtain dimethyl propanediimine dihydrochloride, cyanaminating reaction to obtain 3-amino-3-methoxy-N-cyano-2-propaneimine, and condensation reaction under the action of catalyst to obtain white product crystal .
- Results or Outcomes: The method has high yield, simple preparation method and high product content .
7. Synthesis of 2-Anilinopyrimidines
- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their potential bioactivity .
- Methods of Application: The compound is reacted with differently substituted anilines under microwave conditions. The substituents significantly impact the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of 2-anilinopyrimidines compared to conventional heating. The synthesized 2-anilinopyrimidines are of potential bioactivity .
8. Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine .
- Methods of Application: The compound undergoes nucleophilic substitution with sodium methyl mercaptide to yield 4,6-dimethoxy-2-methylthiopyrimidine. This is then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine .
- Results or Outcomes: The method yields 4,6-dimethoxy-2-methylsulfonylpyrimidine with a high yield of 95% .
9. Synthesis of 2-Cyanopyrimidines
Safety And Hazards
特性
IUPAC Name |
2-chloro-4,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408903 | |
| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethoxypyrimidine | |
CAS RN |
13223-25-1 | |
| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


1,260 ml of 36% hydrochloric acid were charged in a 5-l four-necked flask and then cooled to 0° C. After 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine were added in small portions into the flask, the resulting mixture was stirred for about 1 hour until the reaction mixture changed into a syrupy form. After the reaction mixture was cooled to -15° C., 260 ml of 159 g (2.3 moles) of NaNO2 in H2O were added dropwise over about 1 hour under vigorous stirring. After completion of the dropwise addition, the resulting mixture was stirred at -15° to -10° C. for additional 1 hour so that the reaction was brought to completion. While the reaction mixture was retained at -5° C., 1.5 l of a 30% aqueous solution of NaOH were charged dropwise so that the reaction mixture was neutralized to pH 7. By filtration under reduced pressure, a clay-like material of a purple color was collected. The target compound was extracted from the clay-like material using 3 l of ethyl acetate. Through the procedure of washing with water, drying over anhydrous sodium sulfate and removal of the solvent, 63 g of bluish crude crystals were obtained. They were crystallized further by silica get chromatography to obtain 60.8 g of white crystals (yield: 29.9%).




[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

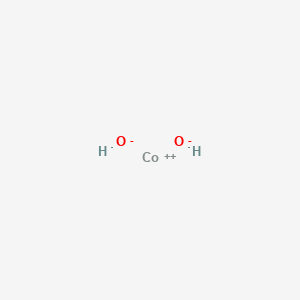
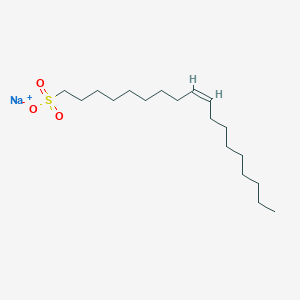
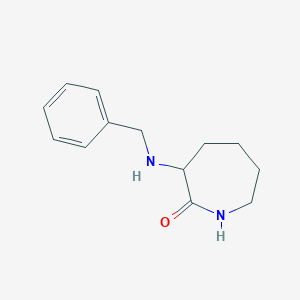
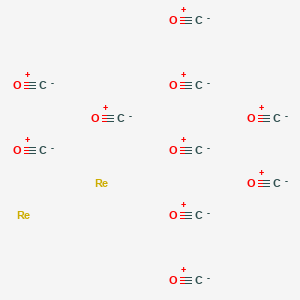
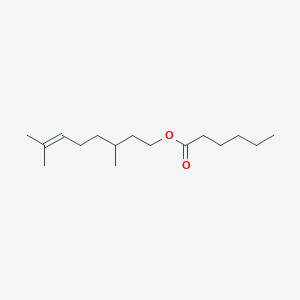
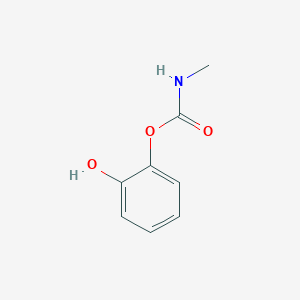
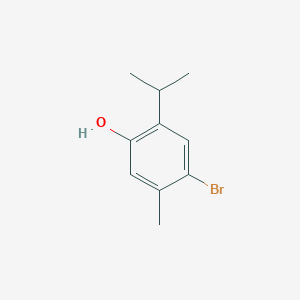
![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
